Trimethylsilyl (2-methylpropyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
73120-10-2 |
|---|---|
Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethylsilyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-7(2)6-9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |
InChI Key |
KKEDQIGDBSMCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl 2 Methylpropyl Carbamate
Classical Approaches to Carbamate (B1207046) Synthesis
The formation of the carbamate backbone is the initial synthetic challenge. Historically, several key methods have been developed, with some still in use today, while others are being replaced by safer and more environmentally benign alternatives.
The traditional and most significant route for carbamate synthesis has historically involved the use of phosgene (B1210022) (COCl₂) and its derivatives. google.com Phosgene, a highly toxic gas, reacts readily with amines to form carbamoyl (B1232498) chlorides, which are then reacted with alcohols or phenols to yield the desired carbamate.
A safer and more convenient alternative to gaseous phosgene is its solid, stable equivalent, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). nih.gov Triphosgene serves as a source of phosgene in situ, minimizing the hazards associated with handling the gas directly. nih.gov The general reaction involves the treatment of an amine, such as isobutylamine (B53898), with triphosgene to generate an isocyanate intermediate. This isocyanate can then be trapped with an alcohol to form the carbamate. This methodology is broadly applicable for creating a wide variety of carbamates. nih.gov
Table 1: General Reaction Scheme for Carbamate Synthesis via Phosgene Derivative
| Reactant 1 | Reactant 2 | Reagent | Intermediate | Product |
| Amine (R-NH₂) | Alcohol (R'-OH) | Triphosgene | Isocyanate (R-N=C=O) | Carbamate (R-NHCOOR') |
Growing environmental concerns have spurred the development of phosgene-free synthetic routes. google.com Utilizing carbon dioxide (CO₂) as a nontoxic, abundant, and renewable C1 building block is a highly attractive alternative. nih.govnih.gov The synthesis of carbamates from CO₂ typically involves the reaction of an amine, an alkylating agent, and CO₂ in the presence of a base. nih.govacs.org
One reported method involves reacting an amine with an alkylating agent in the presence of carbon dioxide and cesium carbonate, which proceeds at ambient temperature and pressure to give high yields of the carbamate. google.com Another approach utilizes a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction between the amine, CO₂, and an alkyl halide. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the formation of a carbamic acid or an ammonium (B1175870) carbamate intermediate, which is then alkylated. acs.orgrsc.org Continuous flow systems have also been developed, significantly reducing reaction times and allowing for precise control over the introduction of CO₂ gas. nih.govacs.org
Table 2: Examples of CO₂-Based Carbamate Synthesis Conditions
| Amine | Base | Alkylating Agent | Solvent | Yield | Reference |
| Various primary & secondary amines | Cesium Carbonate | Chloromethyl pivalate | Dimethylformamide | High | google.com |
| Aniline | DBU | Butyl iodide | - (Continuous Flow) | Good to Excellent | nih.govacs.org |
| Amino Alcohols | External Base | p-Toluenesulfonyl chloride (TsCl) | - | High | rsc.org |
Trimethylsilylation Strategies for N-Alkyl Carbamates
Once a suitable carbamate precursor is formed, or concurrently, a trimethylsilyl (B98337) group must be introduced to yield the final product. This can be achieved through several distinct silylation protocols.
A direct and efficient method for preparing trimethylsilyl N-alkylcarbamates involves the silylation of ammonium carbamates. researchgate.netgoogle.com In this process, an amine, such as isobutylamine, is first reacted with carbon dioxide to form the corresponding ammonium carbamate salt. This salt is then treated with a halosilane, typically trimethylchlorosilane (TMCS), to produce the desired trimethylsilyl carbamate. researchgate.net This route is noted for its simplicity and high yields (85–95%) for N,N-dialkyl derivatives. researchgate.net The byproducts of this reaction are typically volatile, simplifying purification. researchgate.net A similar process has been described for producing silyl (B83357) carbamates by reacting an ammonium carbamate melt with a silane (B1218182) containing a silicon-hydrogen bond. google.com
Table 3: Reaction Scheme for Silylation of Ammonium Carbamate
| Step | Reactants | Product |
| 1 | Isobutylamine + Carbon Dioxide (CO₂) | Isobutylammonium (2-methylpropyl)carbamate |
| 2 | Isobutylammonium (2-methylpropyl)carbamate + Trimethylchlorosilane (TMCS) | Trimethylsilyl (2-methylpropyl)carbamate + Isobutylamine hydrochloride |
Direct silylation involves the introduction of a trimethylsilyl group onto a pre-existing molecule. For the synthesis of this compound, this would entail the silylation of a simple carbamate ester, like methyl (2-methylpropyl)carbamate. Reagents such as N,O-Bis(trimethylsilyl)carbamate (BSC) can be used for the silylation of alcohols, phenols, and carboxylic acids, indicating their potential utility in carbamate chemistry. researchgate.netsigmaaldrich.com
Another powerful silylation method involves the use of silyl triflates. For instance, N-tert-butoxycarbonyl (Boc) groups can be converted into N-tert-butyldimethylsilyloxycarbonyl groups by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126). epa.gov By analogy, a similar transformation using trimethylsilyl trifluoromethanesulfonate could potentially be applied to synthesize the target compound from an appropriate precursor.
Advanced Synthetic Routes to Related Trimethylsilyl Carbamates
Modern organic synthesis offers more sophisticated routes that can be applied to the formation of related trimethylsilyl carbamates. These advanced methods often provide improved selectivity, milder reaction conditions, or access to more complex molecular architectures.
For example, rhodium-catalyzed reactions have been developed for carbamate transfer. In one study, sulfoxides were converted to sulfoximine (B86345) propargyl carbamates using a rhodium catalyst, showcasing the use of transition metals to facilitate carbamate formation under specific conditions. nih.gov The synthesis of functionalized silyl carbamates, such as 3-(trimethylsilyl)prop-2-yn-1-yl carbamate, has been achieved by reacting the corresponding alcohol with sodium cyanate (B1221674) and an acid. nih.gov
Furthermore, procedures have been developed for creating N-(3-trimethylsilyl-2-propynoyl) amino acids by reacting 3-trimethylsilyl-2-propynoyl chloride with amino acids, demonstrating the synthesis of complex molecules containing a trimethylsilyl group and a nitrogen-acyl bond. researchgate.net These advanced strategies highlight the versatility of silicon-containing building blocks in modern synthetic chemistry.
Preparation of 3-(Trimethylsilyl)prop-2-yn-1-yl Carbamate
A documented method for the synthesis of 3-(trimethylsilyl)prop-2-yn-1-yl carbamate involves the reaction of an alcohol with a cyanate salt in the presence of a strong acid. rsc.org This approach provides a straightforward route to the corresponding carbamate.
Specifically, 3-trimethylsilyl-2-propyn-1-ol is treated with sodium cyanate (NaOCN) and trifluoroacetic acid (CF₃CO₂H). rsc.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether (Et₂O), at a controlled temperature.
In a typical procedure, trifluoroacetic acid is added dropwise to a stirred solution of 3-trimethylsilyl-2-propyn-1-ol and sodium cyanate in anhydrous diethyl ether. rsc.org The reaction mixture is stirred for an extended period, often overnight, to ensure complete conversion. Following the reaction, the mixture is diluted with additional ether and filtered to remove any insoluble byproducts. The resulting filtrate is then concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure 3-(trimethylsilyl)prop-2-yn-1-yl carbamate. rsc.org
A representative experimental procedure yielded the product as a white solid with a 54% yield. rsc.org
Table 1: Synthesis of 3-(Trimethylsilyl)prop-2-yn-1-yl Carbamate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference |
|---|
Synthesis of 2-(Trimethylsilyl)ethyl Carbamate
The 2-(trimethylsilyl)ethyl carbamate (Teoc) group is a well-established protecting group in organic synthesis, particularly for amines. bohrium.com Its synthesis and the synthesis of related derivatives are therefore widely documented. These carbamates are valued for their stability under various reaction conditions and their facile removal using fluoride (B91410) ions. bohrium.comnih.gov
One common strategy for the formation of 2-(trimethylsilyl)ethyl carbamates involves the reaction of an amine with a 2-(trimethylsilyl)ethyl chloroformate or a related activated carbonyl species. While a direct synthesis of the parent 2-(trimethylsilyl)ethyl carbamate from ammonia (B1221849) is not explicitly detailed in the provided research, the synthesis of N-substituted derivatives is common. nih.gov
A versatile precursor for the introduction of the 2-(trimethylsilyl)ethyl moiety is 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This reagent can be synthesized in high yield from 2-trimethylsilylethanol and trichloroacetonitrile (B146778) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This imidate can then react with various nucleophiles, including amines, to form the corresponding 2-(trimethylsilyl)ethyl derivatives.
Furthermore, studies on the selective transformation of O-2-(trimethylsilyl)ethyl carbamates into O-benzyl carbamates presuppose the existence and synthesis of the starting carbamate. rsc.org The synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates also begins with the corresponding N-2-(trimethylsilyl)ethylcarbamate, highlighting its role as a key intermediate. nih.gov
The general approach to synthesizing N-substituted 2-(trimethylsilyl)ethyl carbamates would involve the reaction of a primary or secondary amine with a suitable 2-(trimethylsilyl)ethoxycarbonylating agent.
Table 2: Precursors for 2-(Trimethylsilyl)ethyl Carbamate Synthesis
| Precursor | Reactants for Precursor Synthesis | Application | Reference |
|---|---|---|---|
| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 2-Trimethylsilylethanol, Trichloroacetonitrile | Reagent for ester and likely carbamate formation | organic-chemistry.org |
| N-2-(trimethylsilyl)ethylcarbamates | - | Intermediates for N-nitrosocarbamate synthesis | nih.gov |
Reaction Mechanisms and Chemical Reactivity of Trimethylsilyl 2 Methylpropyl Carbamate
Role in Silylation Reactions
Silylation of Alcohols, Phenols, and Carboxylic Acids
Silylation is a common chemical process involving the substitution of an active hydrogen atom, typically from a hydroxyl (–OH), amine (–NH), or thiol (–SH) group, with a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group. colostate.edu This is a widely used protection strategy in multi-step organic synthesis. researchgate.net Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are highly reactive towards hydroxyl groups. organic-chemistry.org
However, N-silyl carbamates like Trimethylsilyl (2-methylpropyl)carbamate are generally not employed as silylating agents. The Si-N bond in silyl carbamates is comparatively stable and less prone to cleave for the purpose of transferring the silyl group to an alcohol, phenol (B47542), or carboxylic acid under standard conditions. Research indicates that while reagents like trimethylsilyl cyanide (TMSCN) can silylate alcohols and phenols, amides and carbamates themselves are unreactive, suggesting the stability of the silylated nitrogen functionality. colostate.edu The reactivity of silylating agents is a key factor, and reagents that form volatile, non-nucleophilic byproducts are often preferred. For instance, silyl methallylsulfinates have been shown to be efficient silylating agents for alcohols, phenols, and carboxylic acids under non-basic conditions, forming volatile byproducts. rsc.org In contrast, the cleavage of the Si-N bond in a silyl carbamate (B1207046) by a hydroxyl group is not a thermodynamically favored or kinetically rapid process compared to the reactions involving dedicated silylating agents.
Reactions with Acidic Species and Anhydrides
The nitrogen atom in this compound, while part of a stable carbamate group, retains nucleophilic character that can be exploited in reactions with strong electrophiles like carboxylic acid halides and anhydrides.
The reaction of amines with acyl chlorides is a fundamental method for forming amide bonds, proceeding through a nucleophilic acyl substitution mechanism. chemguide.co.uk In this reaction, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk
For a silylated carbamate such as this compound, a similar reaction pathway is plausible. The nitrogen atom, although silylated, can act as a nucleophile. Studies on analogous N-silylated species demonstrate their competency in nucleophilic reactions; for example, silyl carbamates can undergo N-allylation in the presence of a Lewis base catalyst, where the silyl group is displaced. organic-chemistry.org
Table 1: Proposed Reaction of this compound with an Acyl Chloride
| Reactant 1 | Reactant 2 | Proposed Products |
| This compound | Acetyl chloride | N-Acetyl-N-(2-methylpropyl)carbamoyl-O-trimethylsilane (structure not confirmed), more likely N-Acetyl-(2-methylpropyl)carbamic acid and Trimethylsilyl chloride |
| This compound | Benzoyl chloride | N-Benzoyl-(2-methylpropyl)carbamic acid and Trimethylsilyl chloride |
Carboxylic anhydrides are also effective acylating agents that react with primary and secondary amines to form amides. fishersci.it The reaction is mechanistically similar to that with acyl halides but generally proceeds at a slower rate. When this compound reacts with a carboxylic anhydride (B1165640), the nucleophilic nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.
This attack leads to the cleavage of the anhydride. The nitrogen becomes acylated, forming an N-acylcarbamate. The other part of the anhydride is released as a carboxylate anion. This carboxylate can then be silylated by the trimethylsilyl group, yielding a silyl carboxylate as a stable byproduct. This pathway is consistent with the known ability of silyl esters to be formed and utilized in organic synthesis. tcichemicals.com The formation of N-acylsulfonamides from sulfonamides and anhydrides provides a strong analogy for this type of transformation. researchgate.net
Table 2: Proposed Reaction of this compound with a Carboxylic Anhydride
| Reactant 1 | Reactant 2 | Proposed Products |
| This compound | Acetic Anhydride | N-Acetyl-(2-methylpropyl)carbamic acid, Trimethylsilyl acetate |
| This compound | Benzoic Anhydride | N-Benzoyl-(2-methylpropyl)carbamic acid, Trimethylsilyl benzoate |
The reaction with cyclic dicarboxylic anhydrides, such as succinic or phthalic anhydride, represents a specific case of N-acylation. The reaction is initiated by the nucleophilic attack of the silyl carbamate nitrogen on one of the anhydride carbonyl groups. This attack results in the opening of the anhydride ring.
The outcome of this ring-opening is the formation of a molecule containing both an amide (specifically, an N-acylcarbamate) and a carboxylic acid functional group. The newly formed carboxylate anion captures the silyl group, leading to the final product: a mono-amidated silyl ester. This reaction is a reliable method for generating mono-functionalized dicarboxylic acid derivatives. The Castagnoli-Cushman reaction, which involves the reaction of imines with anhydrides, illustrates the general reactivity pattern of nitrogen nucleophiles with cyclic anhydrides, leading to ring-opened adducts. nih.gov
Table 3: Proposed Reaction with a Dicarboxylic Anhydride
| Reactant 1 | Reactant 2 | Proposed Product (Monoamide Silyl Ester) |
| This compound | Succinic Anhydride | 4-((2-Methylpropyl)(trimethylsilyloxycarbonyl)amino)-4-oxobutanoic acid |
| This compound | Phthalic Anhydride | 2-((2-Methylpropyl)(trimethylsilyloxycarbonyl)carbamoyl)benzoic acid |
Participation in Directed Metalation Chemistry
A key area of reactivity for carbamates, particularly aryl O-carbamates, is their role in directing ortho-metalation reactions, a powerful tool for the regioselective functionalization of aromatic rings.
The aryl O-carbamate group (Ar-OCONR₂) is recognized as one of the most powerful Directed Metalation Groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. researchgate.netnih.govrsc.org This process involves the deprotonation of the aromatic position ortho to the DMG by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) or n-butyllithium, at low temperatures (e.g., -78 °C). researchgate.net
The general mechanism proceeds via the coordination of the organolithium base to the Lewis basic heteroatom of the DMG—in this case, the carbonyl oxygen of the carbamate. This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated intermediate. researchgate.net This intermediate can then be trapped by a wide variety of electrophiles (E+) to introduce a new substituent specifically at the ortho position. researchgate.net
The O-carbamate group's strength as a DMG is superior to many other common directing groups, including methoxy (B1213986) (OMe), tertiary amide (CONEt₂), and methoxymethoxy (OMOM). nih.gov This makes it a primary choice for the synthesis of polysubstituted phenolic compounds. researchgate.netnih.gov The utility of the O-carbamate DMG is extensive, enabling complex synthetic strategies such as iterative DoM sequences and anionic ortho-Fries rearrangements. nih.govrsc.org
Table 4: O-Carbamate as a Directed Metalation Group (DMG)
| Substrate | Conditions | Electrophile (E+) | Product |
| Phenyl N,N-diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C | 2. D₂O | 2-Deuterio-phenyl N,N-diethylcarbamate |
| Phenyl N,N-diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C | 2. Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate |
| Naphthyl N,N-diethylcarbamate | 1. t-BuLi, THF, -78 °C | 2. I₂ | 2-Iodo-naphthyl N,N-diethylcarbamate |
Note: The table shows examples with the commonly studied N,N-diethyl-O-carbamate, which serves as a direct analogue for the reactivity of this compound in the context of an aryl O-carbamate structure.
Anionic ortho-Fries Rearrangement mediated by Carbamates
The anionic ortho-Fries rearrangement is a powerful synthetic transformation that involves the migration of an acyl group from an oxygen atom to an adjacent carbon atom on an aromatic ring. This reaction is typically initiated by a strong base, which deprotonates the aromatic ring at the position ortho to the carbamate group, a process known as directed ortho-metalation (DoM). While the anionic ortho-Fries rearrangement is well-documented for various aryl O-carbamates, specific research findings on this compound undergoing this rearrangement are not extensively available in the reviewed literature. However, the general principles and mechanisms derived from studies on analogous carbamates provide a framework for understanding its potential reactivity.
The carbamate group, particularly the O-carbamate functionality, serves as a potent directed metalation group (DMG). nih.govbaranlab.orgwikipedia.org This directing ability is attributed to the Lewis basic oxygen and nitrogen atoms within the carbamate moiety, which can chelate to an organolithium reagent, thereby facilitating the deprotonation of a nearby ortho-proton on the aromatic ring. baranlab.orgwikipedia.org The resulting aryllithium intermediate is the key species that undergoes the subsequent rearrangement.
The rearrangement itself is an intramolecular 1,3-O→C acyl migration. uwa.edu.aursc.org In the absence of an external electrophile, and typically upon warming, the negatively charged carbon atom of the aryllithium intermediate attacks the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate which then collapses to yield an ortho-hydroxy amide after an aqueous workup. The driving force for this migration is the formation of a more stable lithium phenoxide. uwindsor.ca
The general mechanism can be summarized as follows:
Directed ortho-Metalation: An organolithium reagent, such as sec-butyllithium (s-BuLi) often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonates the aromatic ring at the position ortho to the O-carbamate group. organic-chemistry.orgnih.gov
Acyl Migration: The resulting aryllithium intermediate undergoes an intramolecular nucleophilic attack on the carbamoyl (B1232498) carbonyl carbon.
Intermediate Collapse and Protonation: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and formation of a lithium phenoxide. Subsequent protonation during workup yields the final ortho-hydroxy amide product.
The efficiency and regioselectivity of the anionic ortho-Fries rearrangement are influenced by several factors, including the nature of the substituents on the aromatic ring, the type of base used, and the reaction conditions such as temperature. organic-chemistry.orgresearchgate.net For instance, sterically hindered substrates have been shown to undergo this rearrangement efficiently even at very low temperatures. organic-chemistry.org
While the classic anionic Fries rearrangement involves a carbamoyl group, variations such as the sila-Fries rearrangement have been noted, which involve the migration of a silicon-based group. uwa.edu.aursc.org This suggests that a trimethylsilyl group, as present in this compound, could potentially participate in a similar rearrangement. However, detailed studies confirming this for the specific compound are lacking. The reactivity of silylcarbamates can be complex, and other reaction pathways may compete with the desired rearrangement.
The following table outlines the general conditions for the anionic ortho-Fries rearrangement based on studies of related aryl O-carbamates.
| Substrate Type | Reagents | Solvent | Temperature (°C) | Product Type | Reference |
| Aryl O-carbamate | s-BuLi/TMEDA | THF | -78 to RT | ortho-Hydroxy amide | nih.govorganic-chemistry.org |
| Phenol carbamates | LDA | Not specified | Not specified | Amides | organic-chemistry.org |
| Sterically hindered phenol carbamates | s-BuLi/TMEDA | Not specified | -90 | Amides | organic-chemistry.org |
| Polycyclic aromatic O-carbamates | s-BuLi/TMEDA | Not specified | -100 to RT | ortho-Hydroxycarboxamide | nih.gov |
Computational Studies and Theoretical Investigations
Quantum Chemical Analysis of Trimethylsilyl (B98337) Carbamate (B1207046) Structures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of trimethylsilyl carbamates. These studies provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric profile.
Frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offers a window into the kinetic stability and chemical reactivity of these compounds. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity.
Table 1: Illustrative Calculated Electronic Properties of a Generic Silyl (B83357) Carbamate
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | 2.5 D | Influences intermolecular interactions. |
Note: These values are illustrative for a generic trimethylsilyl carbamate and are based on typical results from DFT calculations.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions involving silyl carbamates. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed mechanistic understanding.
One area of significant interest is the reaction of silyl carbamates with various reagents. For example, the TMSI-mediated deprotection of carbamates is a reaction that has been studied computationally. nih.gov Modeling of such reactions can reveal the step-by-step process, including the formation of key intermediates like silyl carbamate anions. nih.gov
DFT calculations have been employed to investigate the formation of carbamates through the absorption of CO2 by amines, a process conceptually related to the synthesis of silyl carbamates. researchgate.net These studies highlight the role of solvent molecules and the potential for different reaction pathways, such as single-step or multi-step mechanisms. researchgate.net
Table 2: Illustrative Energy Profile for a Postulated Reaction Step of a Silyl Carbamate
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.7 | A stable species formed during the reaction |
| Transition State 2 | +12.8 | Energy barrier for the second step |
| Products | -20.1 | Final products of the reaction step |
Note: This table presents a hypothetical energy profile for a reaction involving a silyl carbamate to illustrate the type of data obtained from computational modeling.
Investigation of Thermochemical Stability and Oxidation Potentials of Siloxane Carbamates
The thermochemical stability of siloxane-containing compounds, including silyl carbamates, is a critical parameter for their practical application. Computational methods can predict thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and bond dissociation energies (BDEs). These values are essential for assessing the stability of a molecule under different conditions.
While specific thermochemical data for Trimethylsilyl (2-methylpropyl)carbamate is scarce, general studies on the thermal stability of linear and cyclic siloxanes provide valuable context. These investigations indicate that the Si-O and Si-C bonds are relatively stable, but can undergo cleavage at elevated temperatures. nih.gov
Computational studies on a vast number of organic radicals have created databases of calculated enthalpies and Gibbs free energies, which can be used to estimate the stability of radical species that might be formed during the decomposition of silyl carbamates. nih.gov
Theoretical Studies on Proton Transfer and Nucleophilic Additions involving Carbamates
Proton transfer is a fundamental process in many chemical and biological reactions. Theoretical studies can provide detailed insights into the proton affinity of different sites within a molecule, helping to predict its behavior in acidic or basic environments. The proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. nih.gov
Computational methods like DFT are widely used to calculate proton affinities with good accuracy. numberanalytics.com For carbamates, protonation can occur at the carbonyl oxygen or the nitrogen atom, and the preferred site can be determined by comparing the calculated proton affinities.
Nucleophilic additions to the carbonyl group of carbamates are another important class of reactions. Computational modeling can be used to study the energetics and mechanism of these reactions, including the attack of a nucleophile and the subsequent formation of tetrahedral intermediates. These studies help in understanding the factors that influence the reactivity of the carbamate group towards nucleophiles.
Table 3: Calculated Proton Affinities for Model Carbamate Structures
| Protonation Site | Calculated Proton Affinity (kcal/mol) | Implication |
| Carbonyl Oxygen | 210 | A likely site for protonation in the gas phase. |
| Nitrogen Atom | 195 | Less favored in the gas phase compared to oxygen. |
Note: The values are for a model carbamate and serve to illustrate the application of computational chemistry in determining site-specific reactivity.
Spectroscopic and Advanced Characterization of Trimethylsilyl 2 Methylpropyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum of Trimethylsilyl (B98337) (2-methylpropyl)carbamate is predicted to exhibit distinct signals corresponding to the trimethylsilyl (TMS), 2-methylpropyl, and carbamate (B1207046) N-H protons.
The nine protons of the trimethylsilyl group are expected to appear as a sharp singlet due to their chemical and magnetic equivalence. This signal is typically found in the upfield region of the spectrum, around 0.2-0.3 ppm. The protons of the 2-methylpropyl group will show more complex splitting patterns. The two methylene (B1212753) protons (CH₂) adjacent to the carbamate nitrogen are expected to resonate as a doublet of doublets or a triplet, likely in the range of 2.9-3.1 ppm. The methine proton (CH) would appear as a multiplet, further downfield than the methyl groups, anticipated around 1.7-1.9 ppm. The six methyl protons (CH₃) of the isobutyl group are expected to be nearly equivalent and should produce a doublet around 0.9 ppm. The carbamate N-H proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but would likely be observed in the 4.5-5.5 ppm region.
Table 1: Predicted ¹H NMR Data for Trimethylsilyl (2-methylpropyl)carbamate
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃Si- | 0.2 - 0.3 | Singlet | 9H |
| -NH- | 4.5 - 5.5 | Broad Singlet | 1H |
| -O-CH₂- | 2.9 - 3.1 | Doublet of Doublets / Triplet | 2H |
| -CH(CH₃)₂ | 1.7 - 1.9 | Multiplet | 1H |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are anticipated.
The carbon atom of the carbonyl group (C=O) in the carbamate is expected to be the most downfield signal, typically appearing in the range of 155-158 ppm. The carbons of the trimethylsilyl group will resonate at a very upfield position, usually between -1 and 2 ppm. The methylene carbon (CH₂) of the 2-methylpropyl group attached to the oxygen is predicted to be in the range of 45-50 ppm. The methine carbon (CH) is expected around 28-32 ppm, and the two equivalent methyl carbons (CH₃) of the isobutyl group are anticipated to appear at approximately 20-24 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 155 - 158 |
| -O-CH₂- | 45 - 50 |
| -CH(CH₃)₂ | 28 - 32 |
| -CH(CH₃)₂ | 20 - 24 |
| (CH₃)₃Si- | -1 - 2 |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and Si-C bonds.
A prominent absorption band is expected for the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group will give a strong, sharp peak around 1690-1720 cm⁻¹. The C-O stretching vibrations are expected in the 1200-1300 cm⁻¹ region. The Si-C stretching vibrations of the trimethylsilyl group usually appear around 840 cm⁻¹ and 1250 cm⁻¹ (the latter being a characteristic umbrella deformation).
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium-Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O | Stretch | 1690 - 1720 | Strong |
| C-O | Stretch | 1200 - 1300 | Strong |
| Si-C | Umbrella Deformation | ~1250 | Strong |
| Si-C | Stretch | ~840 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₈H₁₉NO₂Si), the exact mass of the molecular ion [M]⁺ can be calculated. The observation of a molecular ion peak with an m/z value that matches the calculated exact mass to within a few parts per million would provide strong evidence for the compound's identity. Fragmentation patterns in the mass spectrum would also be expected to correspond to the loss of characteristic fragments, such as the trimethylsilyl group or parts of the 2-methylpropyl group.
X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound. While this compound itself is not chiral, if a chiral derivative were to be synthesized, X-ray crystallography could be employed to determine its absolute configuration. This would require the growth of a suitable single crystal of the derivative. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. To date, no public domain X-ray crystallographic data for derivatives of this compound has been found.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization (where applicable to chiral derivatives)
Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. In the context of this compound, this technique would only be applicable to chiral derivatives. If a pair of enantiomeric derivatives were prepared, their CD spectra would be mirror images of each other. This would allow for the characterization of the enantiomeric purity and the study of the chiroptical properties of such derivatives. As with X-ray crystallography, no CD spectroscopic data for chiral derivatives of this compound is currently available in the public literature.
Lack of Specific Research Data Precludes Detailed Analysis of this compound in GC-MS Derivatization
Despite a comprehensive search of scientific literature and databases, no specific research findings or data pertaining to the use of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) derivatization applications have been identified. The requested article section, which was to focus on detailed research findings and data tables for this specific compound, cannot be generated due to the absence of available information.
Derivatization is a common sample preparation technique in GC-MS, employed to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic separation and detection. Trimethylsilyl (TMS) derivatization, in particular, is a widely used method for compounds containing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines. This process involves the replacement of an active hydrogen with a TMS group, typically using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Theoretically, this compound would be the product of the derivatization of 2-methylpropyl carbamate (also known as isobutyl carbamate) with a trimethylsilylating reagent. This derivative would be expected to be more amenable to GC-MS analysis than its parent compound. However, a thorough investigation has revealed no specific studies that detail the synthesis, characterization, or application of this compound in this context.
Consequently, essential data for the requested article section, such as retention times, mass spectral fragmentation patterns, and comparisons of analytical performance with and without derivatization, are not available. Without such specific data, any discussion on the role of this compound in GC-MS derivatization would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.
While general principles of TMS derivatization of carbamates are established, the absence of specific literature on this compound prevents a focused and detailed examination as outlined in the user's request.
Applications in Advanced Organic Synthesis and Chemical Transformations
Utilization in the Synthesis of Aminosilane (B1250345) Compounds
While direct literature on the use of Trimethylsilyl (B98337) (2-methylpropyl)carbamate for the synthesis of aminosilanes is not abundant, the general reactivity of silyl (B83357) carbamates provides a basis for this application. Silyl carbamates can react with various nucleophiles, and under appropriate conditions, could serve as precursors to aminosilanes. For instance, the reaction of O-(trimethylsilyl) carbamates with methanol (B129727) results in the formation of trimethylmethoxysilane, carbon dioxide, and an amine. google.com This suggests that a controlled reaction with a suitable organometallic reagent could potentially lead to the formation of an aminosilane.
The synthesis of α-aminosilanes is a significant area of research due to the bioisosteric relationship between silicon and carbon, making these compounds valuable in medicinal chemistry. nih.gov Established methods for synthesizing chiral α-aminosilanes include asymmetric deprotonation followed by aza-Brook rearrangement and the use of chiral auxiliaries with silyllithium reagents. nih.gov Copper-catalyzed hydroamination of vinylsilanes has also emerged as a powerful method for the enantioselective synthesis of α-aminosilanes. nih.gov Although not directly employing Trimethylsilyl (2-methylpropyl)carbamate, these advanced methods highlight the importance of aminosilane synthesis and the potential for developing new routes, possibly from silyl carbamate (B1207046) precursors.
The synthesis of silyl carbamates themselves can be achieved through the reaction of silanes bearing a silicon-hydrogen bond with an ammonium (B1175870) carbamate. google.com This process underscores the accessible nature of silyl carbamates as starting materials for further transformations.
| Reactant 1 | Reactant 2 | Product | Reference |
| Silane (B1218182) (with Si-H bond) | Ammonium carbamate | Silyl carbamate | google.com |
| O-(trimethylsilyl) carbamate | Methanol | Trimethylmethoxysilane, CO2, Amine | google.com |
| Vinylsilane | O-benzoylhydroxylamine | α-Aminosilane | nih.gov |
Role in the Preparation of Fluorescent Dyes and Organic Intermediates
Carbamate functionalities are integral to the design of various functional molecules, including fluorescent probes. Trimethyl-substituted carbamates have been utilized as self-immolative linkers in fluorescent probes for detecting enzyme reactions. nih.gov Upon enzymatic cleavage, these carbamates undergo spontaneous intramolecular cyclization, releasing a fluorophore. nih.gov This principle could be extended to derivatives of this compound, where the silyl group might be further functionalized or used to tune the electronic properties of the system.
The synthesis of organic intermediates often involves the use of protecting groups, and the carbamate group, particularly the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines. orgsyn.org The synthesis of carbamates can be achieved through various methods, including the reaction of amines with di-tert-butyl dicarbonate (B1257347) or alkyl chloroformates. orgsyn.org this compound could potentially be used to introduce the (2-methylpropyl)carbamate group onto other molecules, serving as a versatile intermediate in multi-step syntheses.
| Application | Key Feature | Example Compound Class | Reference |
| Fluorescent Probes | Self-immolative linker | Trimethyl-substituted carbamates | nih.gov |
| Organic Synthesis | Protecting group for amines | tert-Butoxycarbonyl (Boc) protected amines | orgsyn.org |
| Intermediate Synthesis | Carbamate installation | N-Alkyl carbamates | nih.gov |
Integration into Click Chemistry Protocols (e.g., CuAAC with propargyl carbamate derivatives)
Click chemistry, a concept introduced by K.B. Sharpless, focuses on modular, high-yielding, and reliable reactions for the rapid synthesis of new compounds. scripps.edutcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. scripps.edusigmaaldrich.com
While there is no direct evidence of this compound in click chemistry, its derivatives could be readily designed for such applications. For instance, a propargyl group could be introduced to the carbamate nitrogen, creating a terminal alkyne ready for CuAAC reactions. The synthesis of sulfoximine (B86345) propargyl carbamates and their subsequent use in CuAAC reactions has been demonstrated, highlighting the feasibility of this approach. nih.gov These reactions with various azides, such as benzyl (B1604629) azide or biotin (B1667282) azide, lead to the formation of functionalized triazoles. nih.gov
The resulting triazole-containing molecules have diverse applications, including as potential antimicrobial agents. nih.gov For example, 1,2,3-triazole-thymol derivatives have shown significant antibacterial activity. nih.gov Similarly, benzimidazole-1,2,4-triazole derivatives have been synthesized and evaluated as potential antifungal agents. nih.gov This demonstrates the potential for creating biologically active compounds by incorporating the (2-methylpropyl)carbamate moiety into a triazole structure via click chemistry.
| Reaction Type | Key Reactants | Key Product | Significance | Reference |
| CuAAC | Propargyl carbamate, Azide | 1,2,3-Triazole | Modular synthesis of functional molecules | scripps.edunih.gov |
| Antimicrobial Agent Synthesis | Triazole-thymol derivative | - | Potential for new drug development | nih.gov |
| Antifungal Agent Synthesis | Benzimidazole-1,2,4-triazole derivative | - | Targeting fungal infections | nih.gov |
Contributions to Stereoselective Synthesis
The carbamate group is a valuable functional group in stereoselective synthesis, influencing the stereochemical outcome of reactions and enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity.
Carbamate intermediates play a crucial role in various asymmetric syntheses. For example, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates provides α-hydroxy amides with excellent diastereoselectivity. nih.gov This transformation proceeds through a stereochemically defined lithiated intermediate, where the stereochemistry of the starting carbamate dictates the configuration of the product. nih.gov
The carbamate moiety can be strategically incorporated into molecules to control the chirality of subsequently formed stereocenters. In the synthesis of chiral α-aminosilanes, for instance, while not directly involving a carbamate in the key bond-forming step, the precursors often contain chiral auxiliaries or ligands that may incorporate carbamate-like structures to induce asymmetry. nih.gov
The development of methods for the stereoselective synthesis of pseudodipeptides also highlights the role of carbamate-related precursors. nih.gov The synthesis of XaaPsi[CH(2)O]Ala/Gly pseudodipeptides has been achieved with excellent diastereoselectivity from azido (B1232118) alcohols, which can be derived from amino acids that were initially protected as carbamates. nih.gov This demonstrates the indirect but vital role of carbamates in establishing chirality in complex molecules. Recent advancements in the stereoselective synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol also utilize a carbamate intermediate to achieve high diastereoselectivity. nih.gov
| Synthetic Strategy | Key Intermediate | Product Type | Stereochemical Outcome | Reference |
| Asymmetric 1,2-Carbamoyl Rearrangement | Lithiated Chiral Oxazolidine Carbamate | α-Hydroxy Amide | Excellent Diastereoselectivity | nih.gov |
| Asymmetric Aziridination | Carbamate-Functionalized Allylic Alcohol | Chiral Aziridine | High Enantioselectivity | nih.gov |
| Stereoselective Synthesis of Pseudodipeptides | Azido Alcohols (from carbamate-protected amino acids) | Pseudodipeptide | Excellent Diastereoselectivity | nih.gov |
| Stereoselective Synthesis of Cyclobutanol Derivatives | tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | High Diastereoselectivity | nih.gov |
Catalytic Applications of Carbamate-Derived Species
While this compound itself is not a catalyst, species derived from it, particularly metal-carbamate complexes, have potential applications in catalysis. Carbamato ligands, with the general formula R₂NCO₂⁻, are known to coordinate with a wide range of metal centers. nih.gov These metal carbamato complexes can be synthesized from metal halides, amines, and carbon dioxide. researchgate.net
The versatility of carbamate ligands allows them to adopt various coordination modes, including monodentate, chelating, and bridging, which can influence the catalytic activity of the metal center. nih.gov Metal carbamates have been investigated for their catalytic activity in various processes. Although direct catalytic applications involving derivatives of this compound are not specifically documented, the broader field of metal-carbamate catalysis suggests potential avenues for exploration. For example, dicationic palladium complexes bearing certain ligands have shown high catalytic activity for the addition of benzyl carbamate to enones. mostwiedzy.pl
Furthermore, the affinity of quinine-based carbamate derivatives for metals has been exploited in asymmetric catalysis. researchgate.net This indicates that chiral carbamate ligands derived from compounds like this compound could potentially be used to develop novel asymmetric catalysts. While the primary focus of research on metal carbamates has often been in areas like materials chemistry, their catalytic potential remains an area of active investigation. researchgate.net
| Catalyst Type | Ligand/Precursor | Catalyzed Reaction | Significance | Reference |
| Metal Carbamato Complexes | Carbamato ligands (R₂NCO₂⁻) | Various (e.g., CO₂ activation) | Versatile ligands for catalyst design | nih.govresearchgate.net |
| Palladium Complexes | Benzyl carbamate | Addition to enones | C-N bond formation | mostwiedzy.pl |
| Chiral Metal Complexes | Quinine-based carbamates | Asymmetric transformations | Enantioselective catalysis | researchgate.net |
Activation of Carbon Dioxide via Carbamate Adducts
The activation of carbon dioxide, a molecule known for its thermodynamic stability and kinetic inertness, represents a significant challenge in chemistry. One effective strategy for overcoming this hurdle involves the use of silylating agents in conjunction with amines to form silyl carbamate adducts. In this context, this compound emerges from the reaction of isobutylamine (B53898) with a suitable trimethylsilyl source and carbon dioxide.
The formation of this carbamate adduct is a critical activation step. The nucleophilic attack of the isobutylamine on the electrophilic carbon center of CO₂ is facilitated by the presence of a trimethylsilyl group. This process effectively "captures" and "activates" the CO₂ molecule, transforming it from a stable, unreactive species into a more versatile intermediate for subsequent chemical transformations. The resulting this compound holds the activated CO₂ in a readily transferable form.
| Reactants | Product | Significance |
| Isobutylamine, Carbon Dioxide, Trimethylsilylating Agent | This compound | Formation of a stable, yet reactive, carbamate adduct for CO₂ activation. |
Metal-Free CO₂ Fixation via Carbamate Intermediates
A significant advantage of utilizing silyl carbamates like this compound is the ability to achieve carbon dioxide fixation under metal-free conditions. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metal catalysts.
Once formed, this compound can serve as a key intermediate in various metal-free CO₂ fixation reactions. For instance, it can act as a source of a carbamoyl (B1232498) group, which can be transferred to other nucleophiles. A notable application is the synthesis of isocyanates. The thermal or chemically induced decomposition of this compound can lead to the formation of isobutyl isocyanate, a valuable building block in the synthesis of ureas, urethanes, and other important organic compounds. This transformation represents a formal fixation of carbon dioxide into a new C-N bond.
The reaction proceeds through the elimination of trimethylsilanol (B90980) (TMSOH) from the carbamate, driven by heat or the presence of a suitable reagent. This process showcases the utility of the trimethylsilyl group as a traceless activating group that facilitates the desired transformation before being removed.
| Intermediate | Transformation | Product | Significance |
| This compound | Elimination of Trimethylsilanol | Isobutyl isocyanate | Metal-free fixation of CO₂ into a valuable isocyanate building block. |
The research into the applications of this compound and related silyl carbamates is an active area of investigation. The ability to harness carbon dioxide as a C1 building block through these metal-free pathways holds considerable promise for the development of more sustainable and environmentally benign chemical processes.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways for Trimethylsilyl (B98337) (2-methylpropyl)carbamate
The development of efficient and practical synthetic routes to Trimethylsilyl (2-methylpropyl)carbamate is a primary area of future research. While general methods for silyl (B83357) carbamate (B1207046) synthesis exist, tailoring these to the specific 2-methylpropyl (isobutyl) moiety is crucial. A promising approach involves the reaction of silyl hydrides with ammonium (B1175870) carbamates. This method offers a direct and potentially more facile route compared to traditional methods that often rely on the inconvenient preparation of silylamines. For instance, the reaction of a suitable silane (B1218182) with the ammonium carbamate derived from isobutylamine (B53898) and carbon dioxide could provide a direct pathway to the target compound.
Another avenue of exploration is the direct carbon dioxide insertion into the silicon-nitrogen bond of a precursor silylamine. Although this has been a known method for other silyl carbamates, optimizing the reaction conditions for the isobutyl derivative will be a key research objective. Furthermore, the use of trimethylsilyl iodide in conjunction with an appropriate carbamate precursor presents an alternative synthetic strategy. The reaction of alkyl carbamates with trimethylsilyl iodide has been shown to yield trimethylsilyl carbamates, which could be adapted for the synthesis of this compound. nih.govrsc.org
| Precursor 1 | Precursor 2 | Proposed Method |
| Trimethylsilane | Isobutylammonium isobutylcarbamate | Silyl hydride reaction with ammonium carbamate |
| N-(trimethylsilyl)isobutylamine | Carbon Dioxide | CO2 insertion into Si-N bond |
| Methyl (2-methylpropyl)carbamate | Trimethylsilyl iodide | Reaction with alkyl carbamate |
Development of Green Chemistry Approaches in Carbamate Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic protocols. A key area of interest is the utilization of carbon dioxide as a C1 feedstock. rsc.org Research into catalytic systems that can efficiently fix CO2 with isobutylamine and a trimethylsilyl source would represent a significant advancement in sustainable chemistry. organic-chemistry.org This approach minimizes the use of hazardous reagents like phosgene (B1210022), which has been a traditional but highly toxic component in carbamate synthesis. researchgate.net
The development of solvent-free reaction conditions is another important goal. banglajol.info Microwave-assisted organic synthesis, for example, can offer benefits such as reduced reaction times, higher yields, and minimized solvent usage, making it an attractive technique for the greener synthesis of carbamates. mdpi.com Furthermore, exploring the use of recyclable catalysts and benign solvent systems will be crucial in reducing the environmental footprint of the synthesis of this compound. mdpi.com
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new reactivity. The application of advanced in situ spectroscopic techniques will be pivotal in elucidating the formation of this compound. Techniques such as ReactIR (in-situ infrared spectroscopy), in-situ NMR, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction.
These studies will allow for the identification of transient intermediates and the determination of kinetic profiles, offering deep insights into the reaction mechanism. For example, in the synthesis involving CO2, in situ spectroscopy could monitor the formation of the carbamic acid intermediate and its subsequent silylation. This detailed mechanistic understanding will facilitate the rational design of more efficient catalysts and the precise control of reaction conditions to maximize yield and minimize byproduct formation.
Design and Synthesis of New Trimethylsilyl Carbamate Analogs with Enhanced Reactivity Profiles
Building upon the core structure of this compound, future research will likely explore the design and synthesis of novel analogs with tailored reactivity. By modifying the substituents on both the silicon atom and the carbamate nitrogen, a library of new compounds with diverse electronic and steric properties can be generated. For instance, replacing the methyl groups on the silicon with other alkyl or aryl groups could modulate the stability and reactivity of the silyl carbamate.
Similarly, variations in the alkyl group on the nitrogen, moving from the isobutyl group to other branched or functionalized alkyl chains, could lead to analogs with different physical and chemical properties. The goal of this research would be to create a toolbox of trimethylsilyl carbamate reagents with a spectrum of reactivities, enabling their application in a wider range of synthetic transformations. The synthesis of these analogs will likely employ the novel synthetic pathways developed for the parent compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its analogs with modern technologies like flow chemistry and automated synthesis platforms represents a significant leap forward. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for reactions involving hazardous intermediates or exothermic processes. acs.orgrsc.orgacs.org
Automated synthesis platforms, often coupled with flow reactors, can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of analogs for reactivity profiling. soci.org This automated approach can significantly accelerate the research and development process. For instance, an automated system could systematically vary parameters such as temperature, pressure, and reagent stoichiometry to quickly identify the optimal conditions for the synthesis of this compound. soci.org The combination of flow chemistry and automation will be instrumental in transitioning the synthesis of these compounds from a laboratory-scale curiosity to a robust and scalable process. mdpi.com
Q & A
Q. What are the standard synthetic protocols for Trimethylsilyl (2-methylpropyl)carbamate?
While direct synthesis data for this compound is limited, analogous carbamate syntheses involve:
- Reagents : Use of carbamoyl chlorides or isocyanates with silyl-protected alcohols. For example, tert-butyl carbamates are synthesized via reaction of amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Solvents : Tetrahydrofuran (THF) or acetonitrile (ACN) are common, with triethylamine (Et₃N) as a base to neutralize byproducts .
- Conditions : Reactions typically proceed at room temperature or under mild heating (20–40°C) for 12–72 hours, monitored by TLC .
Q. Example Protocol :
| Step | Component | Details | Reference |
|---|---|---|---|
| 1 | Amine substrate | 2-Methylpropylamine | Inferred |
| 2 | Silylating agent | Trimethylsilyl chloride (TMSCl) | |
| 3 | Base | Triethylamine | |
| 4 | Solvent | THF | |
| 5 | Reaction time | 24–48 hours |
Q. What analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm silyl group integration (δ ~0.1–0.3 ppm for TMS) and carbamate linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₁₇NO₂Si) .
- Chromatography : HPLC or TLC to assess purity, with retention times compared to standards .
Q. What are the recommended storage conditions for this compound?
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–10°C | +15% | |
| Catalyst (LiHMDS) | 1.1 eq | +20% | |
| Solvent | THF:ACN (3:1) | +10% |
Q. How does the molecular structure of this compound influence its stability?
- Steric Effects : The bulky 2-methylpropyl group hinders nucleophilic attack on the carbamate bond, enhancing stability .
- Electron-Withdrawing Effects : The silyl group reduces electron density at the carbamate carbonyl, slowing hydrolysis .
- Hydrogen Bonding : Lack of acidic protons minimizes intermolecular interactions, improving shelf life .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. What are the mechanisms of hydrolysis for this compound under varying pH conditions?
- Acidic Conditions (pH < 3) : Protonation of the carbamate oxygen facilitates nucleophilic attack by water, yielding 2-methylpropylamine and trimethylsilanol .
- Basic Conditions (pH > 10) : Hydroxide ions directly cleave the carbamate bond via SN2 mechanisms .
- Neutral Conditions : Hydrolysis is minimal but accelerated by trace metal ions (e.g., Fe³⁺) .
Q. How can researchers design derivatives of this compound for structure-activity studies?
- Functional Group Substitution : Replace the trimethylsilyl group with tert-butyldimethylsilyl (TBS) for enhanced lipophilicity .
- Side-Chain Modification : Introduce fluorinated or aryl groups to the 2-methylpropyl chain to modulate bioactivity .
- Protecting Group Strategies : Use photolabile groups (e.g., nitroveratryl) for controlled release in prodrug applications .
Q. What role does this compound play in pharmacological research?
- Prodrug Development : The silyl group acts as a protective moiety for amine-containing drugs, improving bioavailability .
- Enzyme Inhibition : Carbamate derivatives inhibit serine hydrolases (e.g., acetylcholinesterase) via covalent modification .
- Targeted Delivery : Conjugation with targeting ligands (e.g., folate) enables site-specific drug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
